molecular formula C12H16F2O2 B13905152 methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate

methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate

Cat. No.: B13905152
M. Wt: 230.25 g/mol
InChI Key: IRSQDTPPCWEWKW-SNWHPCCYSA-N
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Description

Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate is a synthetic organic compound characterized by its adamantane core structure, which is a tricyclic hydrocarbon. The presence of two fluorine atoms at the 4-position and a carboxylate ester group at the 1-position makes this compound unique. Adamantane derivatives are known for their stability and rigidity, which contribute to their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate typically involves multiple steps starting from readily available adamantane derivatives. One common method includes the introduction of fluorine atoms via electrophilic fluorination, followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and esterification reagents like methanol and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the fluorination and esterification steps, allowing for better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and unique structure make it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.

    Medicine: Adamantane derivatives, including this compound, are explored for their potential antiviral and anticancer properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.

Mechanism of Action

The mechanism of action of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the adamantane core provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl: Another adamantane derivative with different functional groups.

    (3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl: A compound with similar fluorine substitution but different core structure.

Uniqueness

Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate stands out due to its unique combination of fluorine atoms and carboxylate ester group on the adamantane core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16F2O2

Molecular Weight

230.25 g/mol

IUPAC Name

methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate

InChI

InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3/t7?,8-,9+,11?

InChI Key

IRSQDTPPCWEWKW-SNWHPCCYSA-N

Isomeric SMILES

COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3(F)F

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)(F)F

Origin of Product

United States

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